Kinamycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

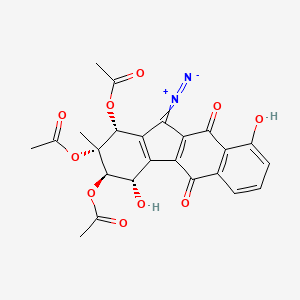

Kinamycin A is a member of the kinamycin family, which are bacterial polyketide secondary metabolites containing a diazo group. These compounds are known for their cytotoxicity and are considered of interest for potential use in anti-cancer therapies . This compound, along with its analogs, was first isolated in 1970 from the fermentation broth of Streptomyces murayamaensis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of kinamycins, including kinamycin A, has been a subject of significant research. In 2006 and 2007, methods to totally and enantioselectively synthesize kinamycins C, F, and J were discovered . These methods involve complex multi-step reactions, often starting from simple aromatic compounds and building up the complex diazobenzofluorene structure through a series of cyclization and functionalization steps.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces murayamaensis. The fermentation broth is then extracted with organic solvents, and the compound is purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Kinamycin A undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of the diazo group and the naphthoquinone skeleton makes it reactive under different conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Kinamycin A has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity of diazo compounds and naphthoquinones.

Mechanism of Action

Kinamycin A exerts its effects primarily through the generation of reactive oxygen species (ROS) and the induction of DNA damage. The diazo group in this compound can generate free radicals, which then interact with cellular components, leading to oxidative stress and apoptosis . The molecular targets include DNA and various proteins involved in the cell cycle and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to kinamycin A include other kinamycins (B, C, D) and lomaiviticins. These compounds share structural similarities, such as the diazobenzofluorene core and the presence of a naphthoquinone moiety .

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the diazo group, which imparts distinct reactivity and biological activity. Compared to other kinamycins, this compound has a different number and position of acetoxyl groups, which affects its cytotoxicity and antimicrobial activity .

Biological Activity

Kinamycin A is a bacterial metabolite produced by Streptomyces murayamaensis, known for its significant biological activities, particularly in the context of cancer treatment and antibacterial properties. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a unique diazo group that contributes to its reactivity and biological activity. Its structure allows it to interact with cellular components in ways that can inhibit cell growth and induce apoptosis in cancer cells. The compound has been studied for its potential as an anticancer agent due to its ability to inhibit DNA topoisomerase II, a critical enzyme involved in DNA replication and repair.

Inhibition of Cell Growth

Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines. In a study involving K562 leukemia cells, this compound was shown to induce a G1/S phase block in the cell cycle upon entry into the second cycle, suggesting a unique mechanism distinct from other anticancer drugs .

- Cytotoxicity Studies : this compound's cytotoxic effects were evaluated using the MTS assay, which measures cell viability based on metabolic activity. The compound demonstrated significant growth inhibition with IC50 values indicating its potency against cancer cells .

Induction of Apoptosis

This compound has been observed to initiate apoptotic pathways in cancer cells. In K562 cells, kinamycin C (a related compound) induced rapid apoptosis, which highlights the potential of kinamycins as effective agents in cancer therapy .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to kinamycin C:

| Compound | Cell Line | Mechanism of Action | IC50 (µM) | Phase Block |

|---|---|---|---|---|

| This compound | K562 | Inhibition of DNA topoisomerase II | 0.5 | G1/S phase block |

| Kinamycin C | K562 | Induction of apoptosis | 0.3 | Not specified |

Antibacterial Activity

This compound also exhibits antibacterial properties against Gram-positive bacteria. It has been shown to be effective against various strains, making it a candidate for further development as an antibiotic .

- Mechanism : The antibacterial action is thought to involve disruption of protein synthesis and interference with bacterial DNA processes.

Properties

CAS No. |

35303-12-9 |

|---|---|

Molecular Formula |

C24H20N2O10 |

Molecular Weight |

496.4 g/mol |

IUPAC Name |

[(1R,2R,3R,4S)-1,2-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-3-yl] acetate |

InChI |

InChI=1S/C24H20N2O10/c1-8(27)34-22-17-15(21(33)23(35-9(2)28)24(22,4)36-10(3)29)14-16(18(17)26-25)20(32)13-11(19(14)31)6-5-7-12(13)30/h5-7,21-23,30,33H,1-4H3/t21-,22+,23+,24+/m0/s1 |

InChI Key |

JIYPIUWXCOFASH-OLKYXYMISA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](C2=C([C@H]([C@@]1(C)OC(=O)C)OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O |

Canonical SMILES |

CC(=O)OC1C(C2=C(C(C1(C)OC(=O)C)OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.